molecular formula C10H8OS B3056393 4-phenyl-5H-thiophen-2-one CAS No. 71023-09-1

4-phenyl-5H-thiophen-2-one

Cat. No.: B3056393
CAS No.: 71023-09-1
M. Wt: 176.24 g/mol
InChI Key: MDJPAKZIEDXUFY-UHFFFAOYSA-N
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Description

4-phenyl-5H-thiophen-2-one is a heterocyclic compound that features a thiophene ring fused with a phenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . The unique structure of this compound makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5H-thiophen-2-one typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their high yields and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5H-thiophen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

4-phenyl-5H-thiophen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenyl-5H-thiophen-2-one involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cellular receptors. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-5H-thiophen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

71023-09-1

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

3-phenyl-2H-thiophen-5-one

InChI

InChI=1S/C10H8OS/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

MDJPAKZIEDXUFY-UHFFFAOYSA-N

SMILES

C1C(=CC(=O)S1)C2=CC=CC=C2

Canonical SMILES

C1C(=CC(=O)S1)C2=CC=CC=C2

71023-09-1

Origin of Product

United States

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